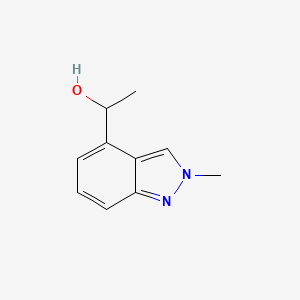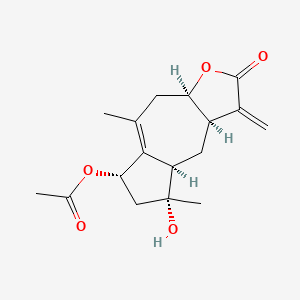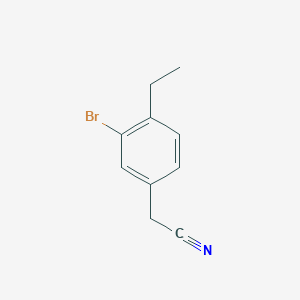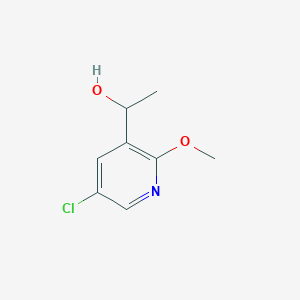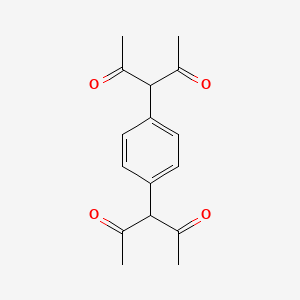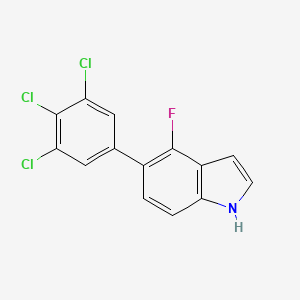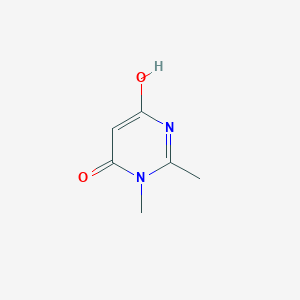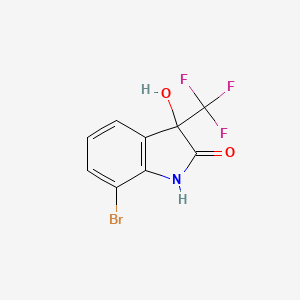
7-Bromo-3-hydroxy-3-(trifluoromethyl)indolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-3-hydroxy-3-(trifluoromethyl)indolin-2-one is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, characterized by the presence of a bromine atom at the 7th position, a hydroxyl group at the 3rd position, and a trifluoromethyl group, exhibits unique chemical properties that make it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-hydroxy-3-(trifluoromethyl)indolin-2-one typically involves the reaction of 7-bromoindole with trifluoroacetic acid and a suitable oxidizing agent. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or acetonitrile.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as trifluoroacetic anhydride may be used to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The hydroxyl group at the 3rd position can undergo oxidation to form corresponding ketones.
Reduction: The bromine atom can be reduced to form hydrogenated derivatives.
Substitution: The bromine atom can be substituted with other functional groups such as amino or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Amines or alkyl halides.
Major Products:
Oxidation: Formation of 3-keto derivatives.
Reduction: Formation of 7-hydroxy derivatives.
Substitution: Formation of 7-amino or 7-alkyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 7-Bromo-3-hydroxy-3-(trifluoromethyl)indolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom and hydroxyl group contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
3-Hydroxy-3-(trifluoromethyl)indolin-2-one: Lacks the bromine atom, resulting in different chemical properties and biological activities.
7-Bromoindole: Lacks the hydroxyl and trifluoromethyl groups, leading to reduced biological activity.
3-Hydroxy-7-methylindolin-2-one: Substitution of the bromine atom with a methyl group alters the compound’s reactivity and biological effects.
Uniqueness: 7-Bromo-3-hydroxy-3-(trifluoromethyl)indolin-2-one is unique due to the combination of the bromine atom, hydroxyl group, and trifluoromethyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and binding affinity, making it a valuable compound for various scientific applications.
Propriétés
Formule moléculaire |
C9H5BrF3NO2 |
|---|---|
Poids moléculaire |
296.04 g/mol |
Nom IUPAC |
7-bromo-3-hydroxy-3-(trifluoromethyl)-1H-indol-2-one |
InChI |
InChI=1S/C9H5BrF3NO2/c10-5-3-1-2-4-6(5)14-7(15)8(4,16)9(11,12)13/h1-3,16H,(H,14,15) |
Clé InChI |
IQHVDAAGANTFGV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Br)NC(=O)C2(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


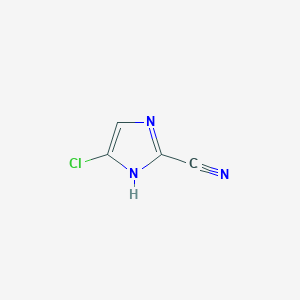
![N-Methyl-N-[2-(methylamino)ethyl]propanamide](/img/structure/B13118973.png)
